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Compound of Interest

Compound Name: 5-Bromopyridin-2-ol

Cat. No.: B085227 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive search of publicly available scientific literature and crystallographic

databases did not yield a complete, solved crystal structure for 5-Bromopyridin-2-ol. This

guide, therefore, presents a detailed analysis of the crystal structure of a closely related and

structurally significant compound, N-(5-Bromopyridin-2-yl)acetamide, to provide valuable

insights into the crystallographic features of the 5-bromopyridinyl scaffold. The methodologies

and data presentation formats provided herein are designed to serve as a robust reference for

the crystallographic analysis of similar compounds.

Crystal Structure Analysis of N-(5-Bromopyridin-2-
yl)acetamide
The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide contains two independent molecules

(A and B). The dihedral angles between the pyridine rings and the acetamide groups are

7.27(11)° and 8.46(11)°, respectively. In the crystal structure, molecules are linked by N—H⋯O

and C—H⋯O hydrogen bonds, which form bifurcated R¹₂(5) ring motifs, leading to the

formation of[1] chains.

Crystallographic Data
The following table summarizes the key crystallographic data for N-(5-Bromopyridin-2-

yl)acetamide.
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Parameter Value

Chemical Formula C₇H₇BrN₂O

Molecular Weight 215.06 g/mol

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a 4.0014 (3) Å

b 8.7232 (6) Å

c 23.0626 (18) Å

α 82.127 (1)°

β 86.897 (1)°

γ 85.932 (1)°

Volume (V) 794.60 (10) Å³

Z 4

Data Collection

Radiation Mo Kα

Wavelength 0.71073 Å

Temperature (T) 296 K

Refinement

R-factor (R1) Not explicitly stated in the provided text

wR2 Not explicitly stated in the provided text

Intermolecular Interactions
Hydrogen bonding plays a crucial role in the crystal packing of N-(5-Bromopyridin-2-

yl)acetamide. The table below details the geometry of the key hydrogen bonds observed in the
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structure.

Donor—
H···Acceptor

D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

N2A—

H1NA···O1Bⁱ
0.85 2.16 3.001 (2) 169

N2B—

H1NB···O1Aⁱⁱ
0.83 2.20 2.985 (2) 159

C7A—

H7AA···O1Bⁱ
1.10 2.54 3.476 (3) 142

Symmetry codes:

(i) x, y, z; (ii) -

x+1, -y+1, -z+1

Experimental Protocols
The following sections describe the generalized experimental procedures for the synthesis,

crystallization, and crystal structure determination of compounds like N-(5-Bromopyridin-2-

yl)acetamide.

Synthesis and Crystallization
The synthesis of N-(5-Bromopyridin-2-yl)acetamide is achieved through the acetylation of 2-

amino-5-bromopyridine. A general procedure is as follows:

Acetylation: 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic

anhydride or dichloromethane.

Reagent Addition: Acetic anhydride or acetyl chloride is added to the solution, often in the

presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.

Reaction: The mixture is stirred at room temperature or heated under reflux until the reaction

is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction mixture is quenched with water or an aqueous basic solution. The

product is then extracted with an organic solvent.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol, ethyl acetate) to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure involves the following key steps:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to

minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using

a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a

detector. Data are collected over a range of crystal orientations.

Structure Solution: The collected diffraction data are processed to determine the unit cell

parameters and space group. The initial crystal structure is solved using direct methods or

Patterson methods.

Structure Refinement: The atomic positions and displacement parameters are refined using

full-matrix least-squares methods. Hydrogen atoms are typically placed in geometrically

calculated positions and refined using a riding model.

Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination

and a conceptual representation of the hydrogen bonding network.
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Synthesis & Crystallization

Single-Crystal X-ray Diffraction

Data Analysis

Synthesis of N-(5-Bromopyridin-2-yl)acetamide

Purification by Recrystallization

Single Crystal Selection

X-ray Data Collection

Structure Solution (Direct Methods)

Structure Refinement (Least-Squares)

Final Crystallographic Information File (CIF)

Analysis of Geometry & Interactions

Click to download full resolution via product page

Experimental workflow for crystal structure determination.
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Conceptual Hydrogen Bonding Network

Pyridine Ring A N-H C=O Pyridine Ring B N-H C=O
N-H···O

Pyridine Ring A' N-H C=O
N-H···O

Pyridine Ring B' N-H C=O
N-H···O
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Hydrogen bonding in N-(5-Bromopyridin-2-yl)acetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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